
2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are widely used in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters. The presence of a benzyloxy group and an ethyl group attached to the butane backbone makes this compound unique in its structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride typically involves the reaction of 2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonic acid+SOCl2→2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants and products. The use of thionyl chloride in excess ensures the complete conversion of the sulfonic acid to the sulfonyl chloride.
化学反応の分析
Types of Reactions
2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters.
Reduction: The compound can be reduced to the corresponding sulfonic acid using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the benzyloxy group can undergo oxidation to form benzaldehyde derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by reduction.
科学的研究の応用
2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide or sulfonate ester bonds. The benzyloxy group can also participate in reactions, such as oxidation, to form benzaldehyde derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
Similar Compounds
- 2-((Benzyloxy)methyl)-2-methylpropane-1-sulfonyl chloride
- 2-((Benzyloxy)methyl)-2-ethylpropane-1-sulfonyl chloride
- 2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonic acid
Uniqueness
2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride is unique due to the presence of both a benzyloxy group and an ethyl group attached to the butane backbone. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
特性
分子式 |
C14H21ClO3S |
|---|---|
分子量 |
304.8 g/mol |
IUPAC名 |
2-ethyl-2-(phenylmethoxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C14H21ClO3S/c1-3-14(4-2,12-19(15,16)17)11-18-10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 |
InChIキー |
QXCRGWJMMGFOBP-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(COCC1=CC=CC=C1)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


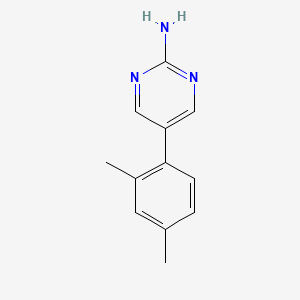

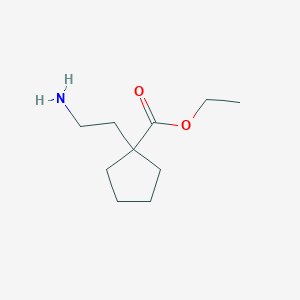
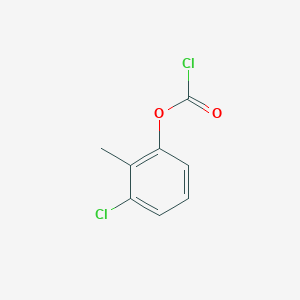
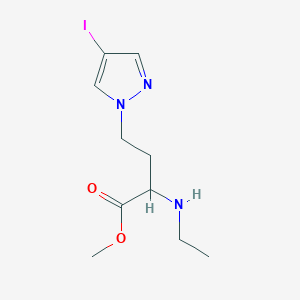
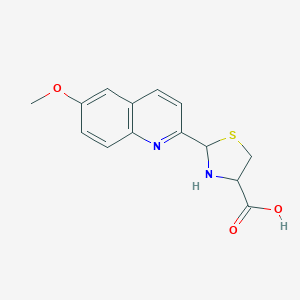
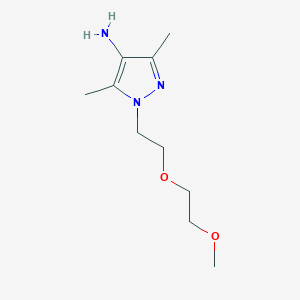
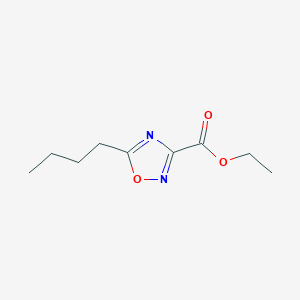

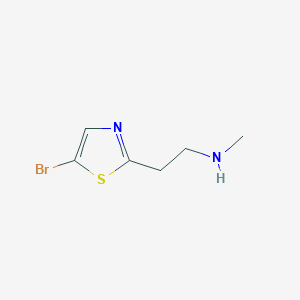
![[3-[[5-Methyl-2-[[3-(4-methylpiperazin-1-yl)-5-methylsulfonyl-phenyl]amino]pyrimidin-4-yl]amino]phenyl]methanol](/img/structure/B13635845.png)



